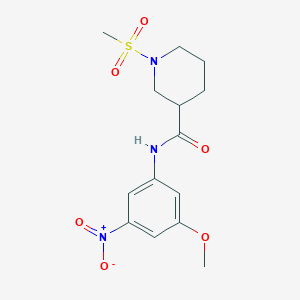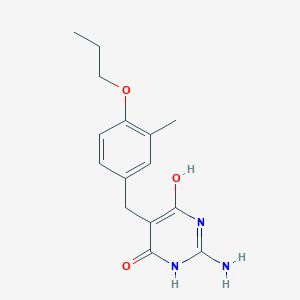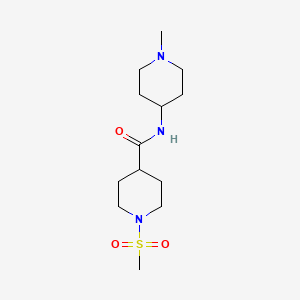![molecular formula C21H21N3O4S B4625244 7-(3,4-dimethoxybenzylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4625244.png)
7-(3,4-dimethoxybenzylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Übersicht
Beschreibung
The compound belongs to a category of organic compounds characterized by complex molecular structures that include thiazolo[3,2-a][1,3,5]triazin-6(7H)-one derivatives. These compounds are of interest due to their potential applications in materials science and pharmacology, although the user has requested to exclude drug use and dosage information.
Synthesis Analysis
The synthesis of related compounds often involves a smooth and effective protocol producing derivatives via one-pot ternary condensation of readily available starting materials. For example, a related compound was synthesized using mercaptoacetic acid, o-vanillin, and dicyandiamide along with ammonium acetate as a catalyst, demonstrating the versatility of this synthetic approach (Thabet et al., 2020).
Molecular Structure Analysis
The molecular structure and the optimization of vibrational spectra and optical properties of related compounds have been characterized and analyzed using techniques like FT-IR, 1HNMR, 13CNMR, XRD, and SEM, alongside theoretical methodologies such as DFT utilizing DMol3 and CASTEP programs. This analysis helps in understanding the molecular interactions and the stability of the compounds (Thabet et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving related compounds show significant diversity, including the formation of thin films through spin coating, which indicates the potential for optoelectronic applications due to their suitable optical bandgap (Thabet et al., 2020).
Physical Properties Analysis
The physical properties, such as optical band gaps, absorption index, reflective index, dielectric constant, and optical conductivity of related thin films, have been investigated, revealing their suitability for optoelectronic implementations. This underscores the importance of physical properties in determining the applicability of these compounds in various technological fields (Thabet et al., 2020).
Wissenschaftliche Forschungsanwendungen
Structural and Chemical Properties
The research into related compounds, such as various 1,3,5-triazine derivatives, showcases the structural diversity and adaptability of these molecules for different scientific purposes. For instance, derivatives of 1,3,5-triazine have been explored for their potential in forming hydrogen-bonded structures with varying dimensions, which is crucial for the development of new crystalline materials with specific optical or electronic properties (Castillo et al., 2009). Such structural versatility is indicative of the potential applications of the compound in materials science, particularly in the creation of novel polymers or coatings with customized physical characteristics.
Biological Activities
The structural analogs of the compound, featuring thiazolo and triazine moieties, have been investigated for their biological activities, including antimicrobial and antifungal properties. For example, a study on novel thiazolo[3,2-a][1,3,5]triazine derivatives revealed their significant antimicrobial activity, suggesting the potential use of these compounds in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016). This highlights the possibility that 7-(3,4-dimethoxybenzylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one could be explored for its antimicrobial efficacy, contributing to the search for novel compounds to combat resistant strains of bacteria and fungi.
Eigenschaften
IUPAC Name |
(7Z)-7-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-26-16-7-5-15(6-8-16)23-12-22-21-24(13-23)20(25)19(29-21)11-14-4-9-17(27-2)18(10-14)28-3/h4-11H,12-13H2,1-3H3/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTGITUMIZSHQO-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC(=C(C=C4)OC)OC)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/C4=CC(=C(C=C4)OC)OC)/S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7Z)-7-(3,4-dimethoxybenzylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625167.png)
![1-(3,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625173.png)
![4-{4-(4-ethoxyphenyl)-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4625189.png)


![6-({[4-(2,4-dimethoxyphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4625210.png)
![1-(allylthio)-4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4625214.png)
![2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4625229.png)




![N-[3-(2-ethoxyphenyl)propyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4625253.png)
